

DSR-141562: A Technical Guide to its Effects on Dopaminergic Neurons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform. Research indicates its potential as a therapeutic agent for neuropsychiatric disorders, particularly schizophrenia, by modulating dopaminergic and glutamatergic signaling pathways. This technical guide provides a comprehensive overview of the core preclinical data on **DSR-141562**, focusing on its effects on dopaminergic neurons and associated behaviors. The document includes a summary of quantitative data, detailed experimental methodologies for key preclinical assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Dopaminergic system dysfunction is a hallmark of several debilitating neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Phosphodiesterase 1 (PDE1), a calcium/calmodulin-dependent enzyme, plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in dopamine signaling cascades. Inhibition of PDE1, particularly the brain-expressed PDE1B isoform, has emerged as a promising therapeutic strategy to modulate dopaminergic neurotransmission.

DSR-141562 has been identified as a potent and selective PDE1B inhibitor.[1] Preclinical studies have demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] This guide synthesizes the available data on **DSR-141562**, with a specific focus on its impact on dopaminergic systems.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **DSR-141562**.

Table 1: In Vitro PDE1 Inhibition[1]

PDE1 Isoform	IC50 (nM)
Human PDE1A	97.6
Human PDE1B	43.9
Human PDE1C	431.8

Table 2: In Vivo Effects on cGMP Levels[2]

Species	Dose (mg/kg, p.o.)	Tissue/Fluid	cGMP Change
Mouse	10	Brain	Potentiation of D1 agonist-induced increase
Monkey	30	Cerebrospinal Fluid	Elevated
Monkey	100	Cerebrospinal Fluid	Elevated

Table 3: Behavioral Effects in Rodent Models of Schizophrenia[2][3]

Behavioral Assay	Animal Model	DSR-141562 Dose (mg/kg, p.o.)	Observed Effect
Methamphetamine-induced Hyperactivity	Rat	3-30	Potent inhibition
Spontaneous Locomotor Activity	Rat	3-30	Minimal effect
Social Interaction Deficit (PCP-induced)	Mouse	0.3-3	Reversal of deficit
Novel Object Recognition Deficit (PCP-induced)	Rat	0.3-3	Reversal of deficit

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the effects of **DSR-141562**.

In Vitro Phosphodiesterase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against PDE1 isoforms.

Objective: To quantify the potency of **DSR-141562** in inhibiting the enzymatic activity of human PDE1A, PDE1B, and PDE1C.

Materials:

- Recombinant human PDE1A, PDE1B, and PDE1C enzymes
- **DSR-141562**
- [³H]-cGMP or [³H]-cAMP as a substrate
- Snake venom nucleotidase

- Scintillation cocktail and counter
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Calmodulin

Procedure:

- Prepare a series of dilutions of **DSR-141562** in the assay buffer.
- In a multi-well plate, combine the PDE1 enzyme, calmodulin, assay buffer, and a specific concentration of **DSR-141562** or vehicle control.
- Initiate the enzymatic reaction by adding the [³H]-labeled cyclic nucleotide substrate.
- Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
- Terminate the reaction by adding a stop solution (e.g., boiling water bath).
- Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to [³H]-guanosine or [³H]-adenosine.
- Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange chromatography.
- Quantify the amount of radiolabeled nucleoside using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **DSR-141562** relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Methamphetamine-Induced Hyperactivity in Rats

This protocol describes a standard method to assess the potential antipsychotic-like activity of a compound by measuring its ability to inhibit stimulant-induced hyperactivity.

Objective: To evaluate the effect of **DSR-141562** on dopamine-mediated hyperlocomotion.

Materials:

- Male Wistar rats
- **DSR-141562**
- Methamphetamine hydrochloride
- Vehicle for drug administration (e.g., 0.5% methylcellulose)
- Open-field activity chambers equipped with infrared beams

Procedure:

- Habituate the rats to the testing room for at least 60 minutes before the experiment.
- Administer **DSR-141562** or vehicle orally (p.o.) at the desired doses.
- After a specific pretreatment time (e.g., 60 minutes), administer methamphetamine hydrochloride (e.g., 1 mg/kg, s.c.) or saline.
- Immediately place the rats individually into the open-field activity chambers.
- Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).
- Analyze the data to compare the locomotor activity of the **DSR-141562**-treated groups with the vehicle- and methamphetamine-only control groups.

Social Interaction Test in Mice

This protocol details a method to assess social behavior deficits, which are relevant to the negative symptoms of schizophrenia.

Objective: To determine if **DSR-141562** can reverse phencyclidine (PCP)-induced social interaction deficits.

Materials:

- Male ICR mice
- **DSR-141562**
- Phencyclidine (PCP)
- Vehicle for drug administration
- A novel, unfamiliar mouse for each test mouse
- A neutral testing arena

Procedure:

- Induce social interaction deficits in mice by repeated administration of PCP (e.g., 10 mg/kg, i.p., once daily for 7 days).
- On the test day, administer **DSR-141562** or vehicle orally to the PCP-treated mice.
- After the appropriate pretreatment time, place a test mouse and a novel, unfamiliar mouse together in the testing arena.
- Videotape the interaction for a defined period (e.g., 10 minutes).
- Score the duration of active social behaviors, such as sniffing, grooming, and following.
- Compare the social interaction times between the different treatment groups.

Novel Object Recognition Test in Rats

This protocol outlines a method for evaluating recognition memory, a cognitive domain often impaired in schizophrenia.

Objective: To assess the ability of **DSR-141562** to ameliorate PCP-induced deficits in recognition memory.

Materials:

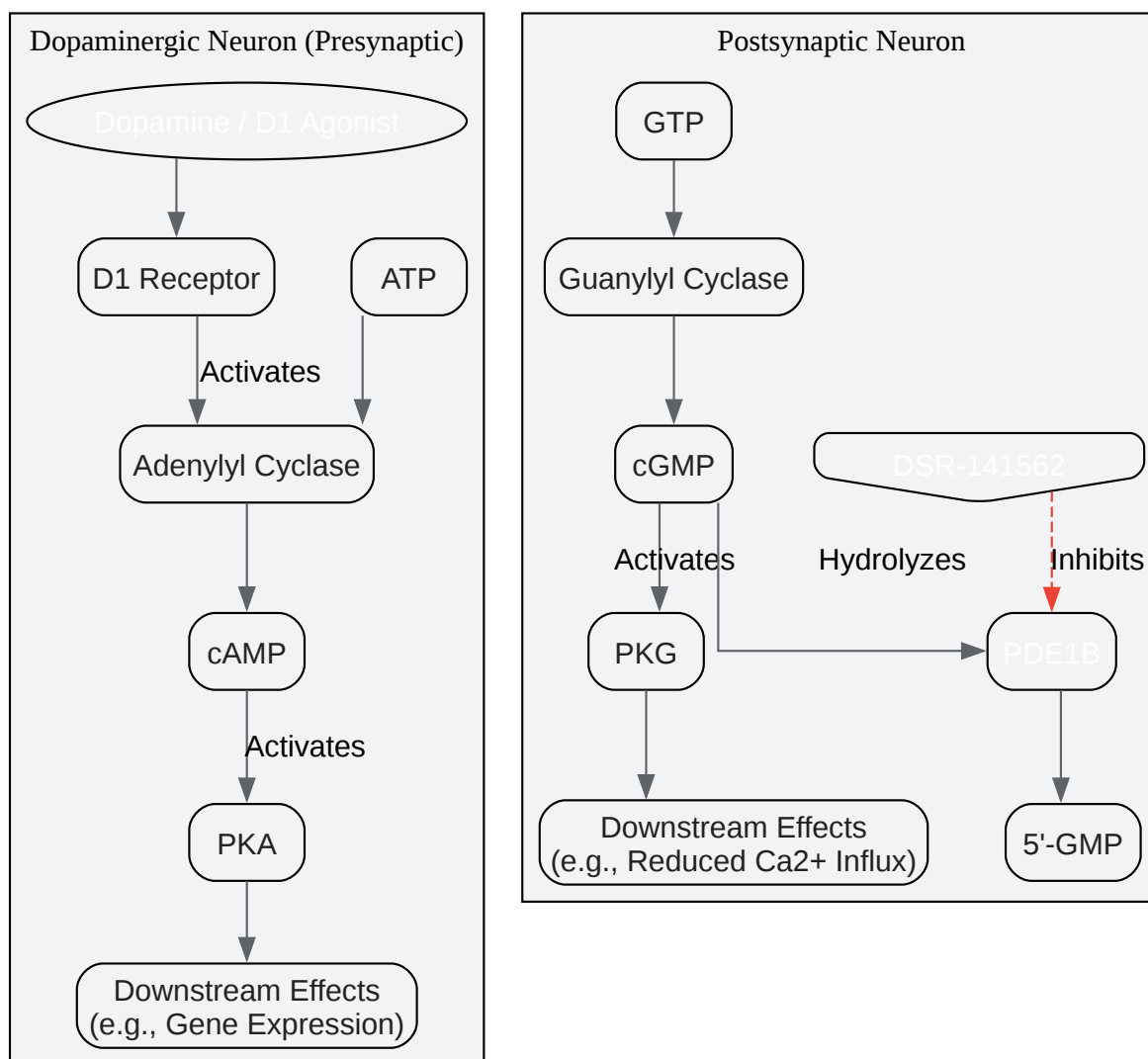
- Male Wistar rats
- **DSR-141562**
- Phencyclidine (PCP)
- Vehicle for drug administration
- An open-field arena
- Two identical objects for the familiarization phase
- One familiar object and one novel object for the test phase

Procedure:

- Induce cognitive deficits in rats with repeated PCP administration.
- Habituation: Allow each rat to explore the empty open-field arena for a set period on the day before the test.
- Familiarization Phase: On the test day, administer **DSR-141562** or vehicle. After the pretreatment time, place two identical objects in the arena and allow the rat to explore them for a defined duration (e.g., 5 minutes).
- Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour).
- Test Phase: Replace one of the familiar objects with a novel object and place the rat back in the arena.
- Record the time the rat spends exploring the familiar object and the novel object.
- Calculate a discrimination index (e.g., $[\text{time with novel object} - \text{time with familiar object}] / [\text{total exploration time}]$).
- Compare the discrimination index across treatment groups.

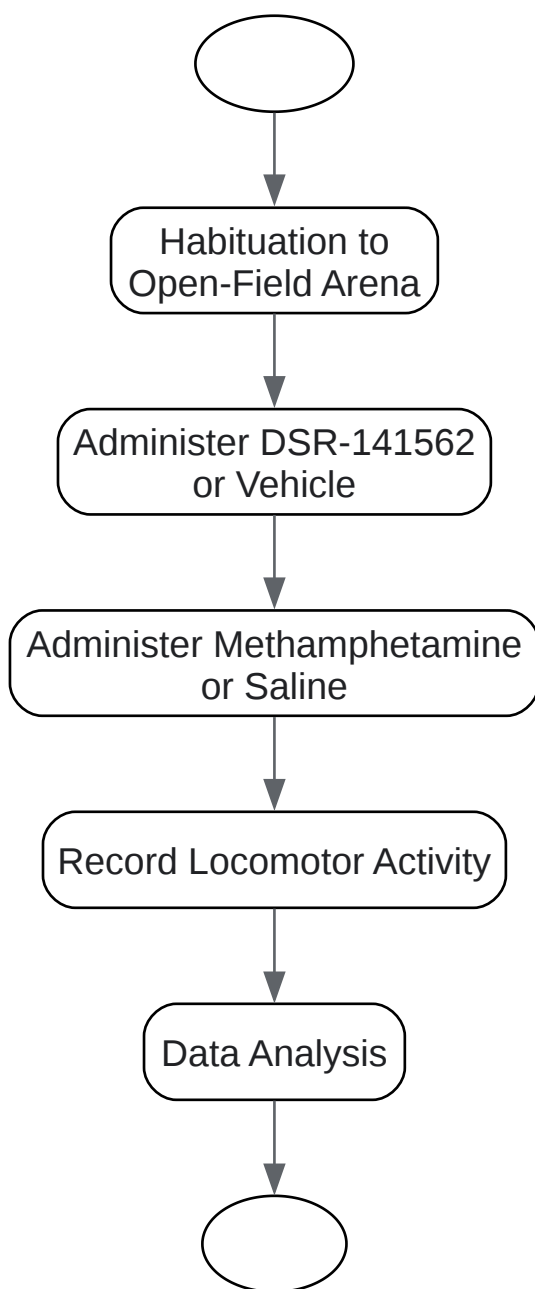
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of **DSR-141562** and the workflows of the key behavioral experiments.



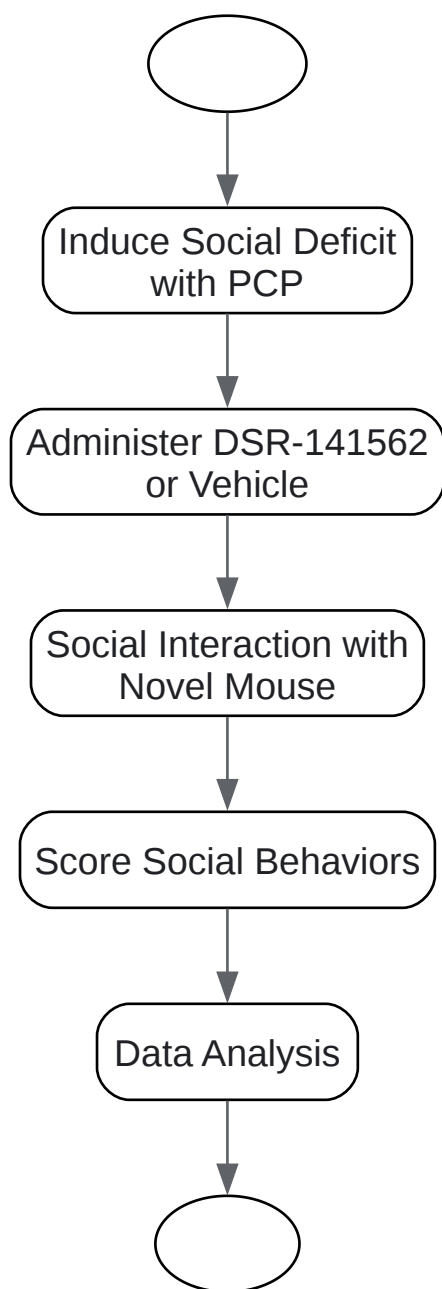
[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **DSR-141562** action in dopaminergic signaling.



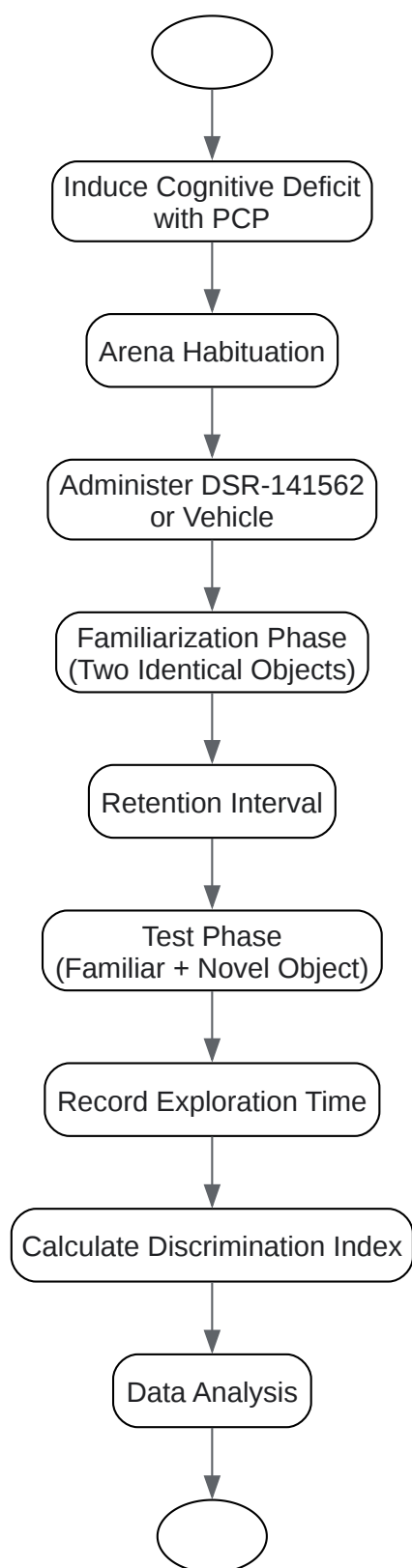
[Click to download full resolution via product page](#)

Caption: Workflow for the methamphetamine-induced hyperactivity test.



[Click to download full resolution via product page](#)

Caption: Workflow for the social interaction test.



[Click to download full resolution via product page](#)

Caption: Workflow for the novel object recognition test.

Discussion of Effects on Dopaminergic Neurons

The primary mechanism by which **DSR-141562** is understood to affect dopaminergic neurons is through the potentiation of cGMP signaling.[2] By inhibiting PDE1B, **DSR-141562** prevents the degradation of cGMP, leading to its accumulation in neurons. This is particularly relevant in the context of dopamine D1 receptor activation, which can lead to increased cGMP levels.[2] The enhancement of cGMP signaling can have several downstream consequences for dopaminergic neuron function and the broader neural circuits they modulate.

While direct studies on the neuroprotective effects of **DSR-141562** on dopaminergic neurons are not yet available, the broader class of PDE1 inhibitors has shown promise in this area.[1][4] Neuroinflammation and oxidative stress are implicated in the degeneration of dopaminergic neurons in conditions like Parkinson's disease. By elevating cGMP levels, PDE1 inhibitors may exert neuroprotective effects through the activation of protein kinase G (PKG), which can, in turn, modulate pathways involved in cellular survival and plasticity.

The behavioral data for **DSR-141562** indirectly support its modulatory role in dopaminergic systems. The inhibition of methamphetamine-induced hyperactivity is a classic indicator of antipsychotic-like activity, suggesting that **DSR-141562** can dampen excessive dopamine signaling.[2][3] Conversely, its ability to reverse deficits in social interaction and cognition in PCP-treated animals suggests it can restore normal function in circuits where dopaminergic and glutamatergic signaling are dysregulated.[2][3]

Conclusion

DSR-141562 is a selective PDE1B inhibitor that effectively modulates dopaminergic signaling, as evidenced by its impact on cGMP levels and its efficacy in animal models of schizophrenia. The available data highlight its potential to treat the complex symptomatology of this disorder. Future research should focus on elucidating the direct effects of **DSR-141562** on the health and survival of dopaminergic neurons to explore its potential as a disease-modifying agent in neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 4. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- To cite this document: BenchChem. [DSR-141562: A Technical Guide to its Effects on Dopaminergic Neurons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-effects-on-dopaminergic-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com